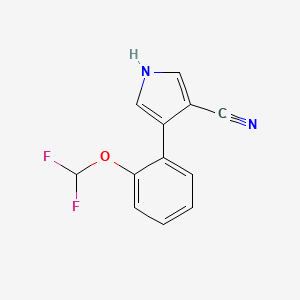

4-(2-(Difluoromethoxy)phenyl)-1H-pyrrole-3-carbonitrile

Description

4-(2-(Difluoromethoxy)phenyl)-1H-pyrrole-3-carbonitrile is a pyrrole-based compound featuring a carbonitrile group at position 3 and a 2-(difluoromethoxy)phenyl substituent at position 3. Its structural framework is relevant in medicinal chemistry, particularly in the design of enzyme inhibitors or antimicrobial agents, given the pharmacological prominence of pyrrole derivatives .

Properties

CAS No. |

87388-20-3 |

|---|---|

Molecular Formula |

C12H8F2N2O |

Molecular Weight |

234.20 g/mol |

IUPAC Name |

4-[2-(difluoromethoxy)phenyl]-1H-pyrrole-3-carbonitrile |

InChI |

InChI=1S/C12H8F2N2O/c13-12(14)17-11-4-2-1-3-9(11)10-7-16-6-8(10)5-15/h1-4,6-7,12,16H |

InChI Key |

BFPDNOLIFQLHFE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CNC=C2C#N)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(Difluoromethoxy)phenyl)-1H-pyrrole-3-carbonitrile typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a cyclization reaction involving an amine and a diketone.

Introduction of the Difluoromethoxyphenyl Group: This step involves the reaction of the pyrrole ring with a difluoromethoxybenzene derivative under suitable conditions, such as the use of a base and a solvent like dimethylformamide.

Addition of the Carbonitrile Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine.

Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate the reduction of the carbonitrile group.

Substitution: Nucleophiles such as amines or thiols can react with the difluoromethoxy group under basic conditions.

Major Products:

Oxidation: Pyrrole oxides.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that pyrrole derivatives exhibit significant anticancer activity. The compound has been tested against various cancer cell lines, demonstrating promising results:

- In Vitro Cytotoxicity : Research has shown that compounds similar to 4-(2-(difluoromethoxy)phenyl)-1H-pyrrole-3-carbonitrile can induce apoptosis in cancer cells. For example, derivatives have shown IC50 values ranging from 5 µg/mL to 20 µg/mL against breast and liver cancer cell lines, indicating effective cytotoxicity.

Antimicrobial Activity

The antimicrobial potential of this compound is also noteworthy. Compounds containing pyrrole and carbonitrile moieties have been found to exhibit antibacterial and antifungal activities:

- Antibacterial Activity : Studies demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) for related compounds have been reported between 16 µg/mL to 32 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli.

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

- Anticancer Study : A study involving the synthesis of pyrrole derivatives showed that one derivative exhibited an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, suggesting a potential alternative for cancer treatment.

- Antimicrobial Assessment : In another study, a series of related compounds were screened for antibacterial activity, revealing that those with halogen substitutions on the phenyl ring had enhanced efficacy against common bacterial strains.

Mechanism of Action

The mechanism of action of 4-(2-(Difluoromethoxy)phenyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with hydrophobic pockets in proteins or enzymes. The carbonitrile group can form hydrogen bonds with active site residues, facilitating binding and activity. The pyrrole ring can participate in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Phenyl Ring

4-(2,3-Dimethoxyphenyl)-1H-pyrrole-3-carbonitrile

- Structure : Features a dimethoxyphenyl group (-OCH₃) instead of difluoromethoxy.

- Physical Properties: Crystallizes in a monoclinic system (P21/c) with two independent molecules in the asymmetric unit. The benzene and pyrrole rings form dihedral angles of 38.5° and 29.3°, respectively, influencing packing via N–H⋯O/N hydrogen bonds .

- Electronic Effects : Methoxy groups are electron-donating, increasing electron density on the pyrrole ring compared to the electron-withdrawing difluoromethoxy group. This alters reactivity in electrophilic substitution reactions.

5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile

- Structure : Substitutes a single fluorine atom on the phenyl ring.

- Similarity : Structural similarity score of 0.90 compared to the target compound .

- Impact of Fluorine: Fluorine’s electronegativity moderately withdraws electrons, though less pronounced than -OCF₂H. This may result in intermediate reactivity between methoxy and difluoromethoxy analogs.

4-(2-Bromophenyl)-1H-pyrrole-3-carbonitrile

Core Heterocycle Modifications

4-Fluoro-1H-indole-3-carbonitrile

- Structure : Indole core (fused benzene-pyrrole) with a fluorine substituent.

- Biological Relevance: Indole derivatives are prevalent in drug discovery (e.g., serotonin analogs).

1-(4-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Functional Group Variations

5-Amino-1-(2-bromopropanoyl)-3-phenyl-1H-pyrazole-4-carbonitrile

- Structure: Pyrazole core with bromopropanoyl and carbonitrile groups.

- Reactivity: The amino group (-NH₂) introduces nucleophilic sites, contrasting with the electrophilic carbonitrile in the target compound. Such differences are critical in designing prodrugs or covalent inhibitors .

Role of the Difluoromethoxy Group

Comparison with Methoxy and Halogenated Analogs

- Potency Trends : Difluoromethoxy > Fluorophenyl > Methoxyphenyl in enzyme inhibition (based on roflumilast vs. cilomilast/rolipram data) .

- Solubility and Bioavailability : The lipophilic -OCF₂H group may improve membrane permeability compared to polar methoxy or bromo substituents, though this requires experimental validation.

Spectroscopic Characterization

Biological Activity

4-(2-(Difluoromethoxy)phenyl)-1H-pyrrole-3-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is C12H8F2N2O, with a molecular weight of approximately 234.2 g/mol. The compound features a pyrrole ring substituted with a difluoromethoxy group and a carbonitrile moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets, including enzymes and receptors. Pyrrole derivatives have been noted for their ability to inhibit various biological pathways, such as:

- Anti-inflammatory Activity : Some studies suggest that pyrrole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This inhibition could lead to reduced inflammation and pain relief, similar to established nonsteroidal anti-inflammatory drugs (NSAIDs) like Celecoxib .

- Antiviral Activity : Research indicates that pyrrole-based compounds exhibit antiviral properties, particularly against HIV. The mechanism involves binding to viral proteins and inhibiting their function, thereby preventing viral replication .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Antiviral | Inhibits HIV replication through protein binding | |

| Anticancer | Potential cytotoxic effects on cancer cells |

Case Studies

- Anti-HIV Activity : A study demonstrated that pyrrole derivatives, including compounds similar to this compound, can inhibit both CCR5 and CXCR4-tropic HIV-1 strains. The IC50 values were reported around 1.7–2.4 μM, indicating significant antiviral potency .

- Cytotoxicity in Cancer Cells : Preliminary investigations into the cytotoxic effects of this compound on various cancer cell lines showed promising results, suggesting it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of pyrrole derivatives. Modifications to the difluoromethoxy group or the carbonitrile moiety can enhance biological activity and reduce toxicity. For example, substituting different functional groups on the pyrrole ring has been shown to significantly alter the compound's potency against specific biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.